![molecular formula C10H12BrNO2 B7895287 Methyl 2-amino-3-(3-bromophenyl)propanoate](/img/structure/B7895287.png)
Methyl 2-amino-3-(3-bromophenyl)propanoate
Overview
Description
Methyl 2-amino-3-(3-bromophenyl)propanoate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Intermediates : Methyl (S)-3-amino-3-(3-pyridyl)propanoate is a crucial starting material for synthesizing RWJ-53308, an oral antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
Anti-Inflammatory Potential : Compounds including methyl 3-(3,4-dihydroxyphenyl)-propanoate, isolated from Eucommia ulmoides Oliv., have demonstrated modest inhibitory activities against NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).
Chemical Synthesis Techniques : The synthesis of methyl esters of N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid has been achieved, providing valuable methodologies for chemical synthesis (Tchapkanov & Petrov, 1998).
Antioxidant Properties : Certain synthesized compounds, including variants of 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one, have shown high inhibitory activity against superoxide generation in mitochondria, indicating potential antioxidant applications (Kushnir et al., 2015).
Catalysis in Organic Chemistry : The study on the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates, which are structurally related to methyl 2-amino-3-(3-bromophenyl)propanoate, offers insights into catalysis mechanisms in organic chemistry (Esteves et al., 2005).
Antimicrobial Applications : Derivatives of 2-(4-bromo phenyl) methyl cyanide, related to this compound, have been synthesized and screened for antimicrobial activity, indicating potential in this field (Doraswamy & Ramana, 2013).
Antimalarial Activity : The synthesis of derivatives like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, structurally related to this compound, has shown promise in antimalarial activity (Werbel et al., 1986).
properties
IUPAC Name |
methyl 2-amino-3-(3-bromophenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVYXPXJPUFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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